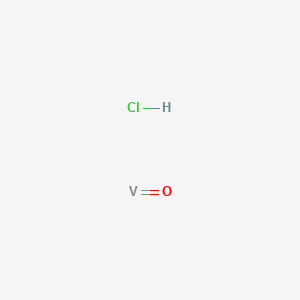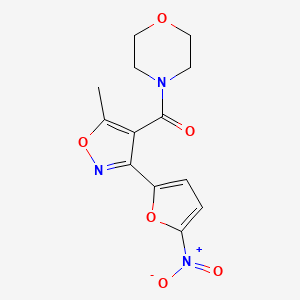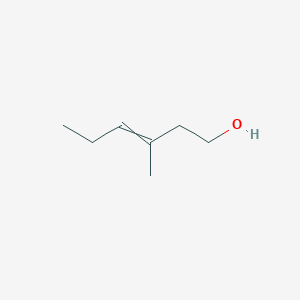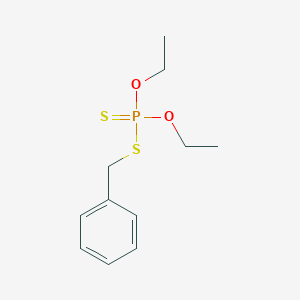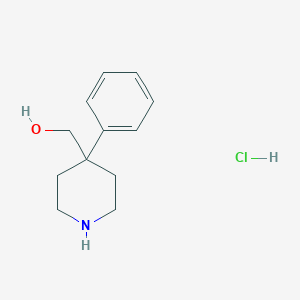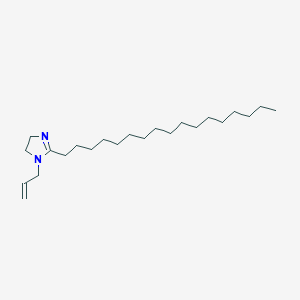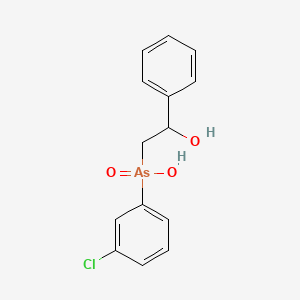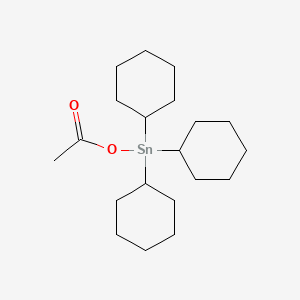
Stannane, acetoxytricyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, acetoxytricyclohexyl- is an organotin compound characterized by the presence of a tin atom bonded to three cyclohexyl groups and an acetoxy group. Organotin compounds are widely recognized for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, acetoxytricyclohexyl- typically involves the stannylation of cyclohexyl derivatives. One common method is the reaction of tricyclohexyltin chloride with acetic anhydride under anhydrous conditions. The reaction proceeds as follows:
(C6H11)3SnCl+(CH3CO)2O→(C6H11)3SnOCOCH3+HCl
This reaction requires a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the acetylation process.
Industrial Production Methods
Industrial production of stannane, acetoxytricyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Stannane, acetoxytricyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can replace the acetoxy group.
Major Products Formed
Oxidation: Stannic acetoxytricyclohexyl derivatives.
Reduction: Tricyclohexyltin hydride.
Substitution: Tricyclohexyltin derivatives with various functional groups.
Scientific Research Applications
Stannane, acetoxytricyclohexyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.
Biology: Investigated for its potential as a biocide due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of stannane, acetoxytricyclohexyl- involves its interaction with nucleophiles and electrophiles. The tin atom, being electropositive, can form bonds with various nucleophiles, facilitating substitution reactions. The acetoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of different tin derivatives.
Comparison with Similar Compounds
Similar Compounds
- Tricyclohexyltin chloride
- Tricyclohexyltin hydride
- Tricyclohexyltin acetate
Uniqueness
Stannane, acetoxytricyclohexyl- is unique due to its acetoxy functional group, which imparts distinct reactivity compared to other tricyclohexyltin compounds. This functional group allows for specific substitution reactions that are not possible with other derivatives.
Properties
CAS No. |
13121-71-6 |
|---|---|
Molecular Formula |
C20H36O2Sn |
Molecular Weight |
427.2 g/mol |
IUPAC Name |
tricyclohexylstannyl acetate |
InChI |
InChI=1S/3C6H11.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
FJEZLYTXQIEUAT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



